molecular formula C8H8BrNO2 B6166192 1-(bromomethyl)-4-methyl-2-nitrobenzene CAS No. 503856-32-4

1-(bromomethyl)-4-methyl-2-nitrobenzene

Cat. No.: B6166192
CAS No.: 503856-32-4
M. Wt: 230.06 g/mol
InChI Key: OQKAJZOGXNDEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group, a methyl group, and a nitro group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 4-methyl-2-nitrotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or alcohols.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromic acid (H2CrO4) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 1-(aminomethyl)-4-methyl-2-nitrobenzene.

    Oxidation: Formation of 1-(bromomethyl)-4-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Chemical Biology: It is used in the study of biochemical pathways and the development of molecular probes.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-methyl-2-nitrobenzene depends on the specific chemical reaction it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom bonded to the bromine, leading to the substitution of the bromine atom.

    Reduction: The nitro group undergoes a series of electron transfer steps, resulting in the formation of an amino group.

    Oxidation: The methyl group is oxidized through the formation of intermediate species, ultimately leading to the formation of a carboxylic acid group.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:

    1-(Bromomethyl)-2-nitrobenzene: Lacks the methyl group at the 4-position, leading to different reactivity and applications.

    4-Methyl-2-nitrobenzyl chloride: Contains a chlorine atom instead of a bromine atom, resulting in different nucleophilic substitution reactions.

    1-(Bromomethyl)-4-methylbenzene:

The uniqueness of this compound lies in the combination of the bromomethyl, methyl, and nitro groups, which confer specific reactivity and versatility in various chemical transformations and applications.

Properties

CAS No.

503856-32-4

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3

InChI Key

OQKAJZOGXNDEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CBr)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.